![molecular formula C12H12N4S B1482444 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2097970-48-2](/img/structure/B1482444.png)
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile, also known as 2-(2-Thiophen-2-yl-6,7-dihydro-1H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile, is an organic compound with a unique structure and physical properties. It is a colorless solid that is soluble in organic solvents, such as chloroform and dimethylformamide. It is a versatile compound with a wide range of applications in chemistry, biology, and medicine. In
Scientific Research Applications
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(Thiophen-2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrileyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a model compound for studying the structure-activity relationships of pyrazolo[1,5-a]pyrazines. It has also been used in the study of the structure-activity relationships of organic molecules, such as inhibitors of the enzyme acetylcholinesterase. Furthermore, it has been used in the study of the binding of drugs to proteins and in the study of the mechanism of action of drugs.
Mechanism of Action
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(Thiophen-2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrileyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has been found to interact with various proteins, including acetylcholinesterase. It binds to the active site of the enzyme and inhibits its activity, thus preventing the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which has a variety of effects, such as increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(Thiophen-2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrileyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been found to be effective in the treatment of depression and anxiety. Furthermore, it has been found to have neuroprotective effects, and it has been found to be effective in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(Thiophen-2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrileyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with care. Furthermore, the compound is not very stable in the presence of light and should be stored in a dark environment.
Future Directions
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile(Thiophen-2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrileyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has a wide range of potential applications in the future. It could be used as
properties
IUPAC Name |
2-(2-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c13-3-4-15-5-6-16-10(9-15)8-11(14-16)12-2-1-7-17-12/h1-2,7-8H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBLCFIMKSAHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CS3)CN1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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